Product packaging for Hexanamide, N,N-dihexyl-(Cat. No.:CAS No. 146985-21-9)

Hexanamide, N,N-dihexyl-

Cat. No.: B12547994
CAS No.: 146985-21-9
M. Wt: 283.5 g/mol
InChI Key: PTNKBMIGCUULJJ-UHFFFAOYSA-N
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Description

Historical Context of N,N-Dihexylhexanamide Research in Separation Science

The exploration of N,N-dialkyl amides as potential extractants in nuclear fuel reprocessing dates back to the 1960s. researchgate.net Within this broader class of compounds, N,N-dihexylhexanamide (DHHA) emerged as a subject of focused research due to its favorable properties. By the year 2000, DHHA was identified as a "promising extractant" for the reprocessing of irradiated fuels, particularly those with high plutonium content and intense radiation fields. researchgate.netepa.gov

Early research into DHHA focused on its synthesis and its extraction behavior towards key actinides like uranium (VI) and plutonium (IV). researchgate.netepa.gov Studies conducted at the turn of the century provided critical data on its extraction capabilities in n-dodecane, a common diluent in nuclear reprocessing. These investigations established the stoichiometry of the extracted complexes and quantified the extraction efficiency under various conditions. researchgate.netepa.gov

Key findings from this era demonstrated that DHHA extracts U(VI) and Pu(IV) effectively, forming complexes of the type UO₂(NO₃)₂·2DHHA and Pu(NO₃)₄·2DHHA. researchgate.net The extraction equilibrium constants (log Kex) and distribution coefficients (D) were determined, showcasing DHHA's potential as a viable alternative to the long-standing extractant, TBP. researchgate.netepa.gov These foundational studies paved the way for more recent and specialized investigations into the applications of DHHA.

Table 1: Early Research Findings on the Extraction of Uranium (VI) and Plutonium (IV) with N,N-Dihexylhexanamide (DHHA)

Parameter Value Conditions Source
Log Kex for UO₂(NO₃)₂·2DHHA 1.43 In n-dodecane researchgate.netepa.gov
Log Kex for Pu(NO₃)₄·2DHHA 3.62 In n-dodecane researchgate.netepa.gov
Distribution Coefficient (D) for Pu(IV) 41.2 1 M DHHA in n-dodecane, 3.5 M HNO₃ researchgate.netepa.gov
Distribution Coefficient (D) for U(VI) 13.5 1 M DHHA in n-dodecane, 3.5 M HNO₃ researchgate.netepa.gov
Distribution Coefficient (D) for Pu(IV) at 50% U saturation 9.2 1 M DHHA in n-dodecane researchgate.netepa.gov
Distribution Coefficient (D) for U(VI) at 50% U saturation 4.2 1 M DHHA in n-dodecane researchgate.netepa.gov
Separation Factor (Pu/Zr) ~75 0.5 M DHHA, 30 Mrad irradiation researchgate.net
Separation Factor (U/Zr) ~37 0.5 M DHHA, 30 Mrad irradiation researchgate.net

Current Research Landscape and Significance of N,N-Dihexylhexanamide

The significance of N,N-dihexylhexanamide in contemporary chemical research continues to be centered on actinide separations, with a notable focus on applications beyond traditional nuclear fuel reprocessing. Recent studies have explored the use of DHHA for the purification of neptunium (B1219326), which is of interest for space applications, specifically in the production of plutonium-238 for radioisotope thermoelectric generators. osti.govresearchgate.nettandfonline.com In this context, DHHA is being investigated as a potential replacement for TBP to minimize non-incinerable waste streams. researchgate.nettandfonline.com

Research published in 2020 has systematically studied the extraction of neptunium in its various oxidation states (IV, V, and VI) using DHHA and other N,N-dialkyl amides. osti.gov These studies have shown that non-branched amides like DHHA are effective reagents for the extraction of Np(IV) and Np(VI). osti.gov The extraction behavior of neptunium with DHHA follows the expected trend for non-branched monoamides, with Np(VI) being more readily extracted than Np(IV), and Np(V) showing very low extraction. osti.gov

Furthermore, the application of DHHA is being explored in advanced separation technologies such as supercritical fluid extraction (SFE). hbni.ac.in The solubility of a series of linear N,N-dialkyl amides, including DHHA, in supercritical carbon dioxide has been measured to assess their utility as ligands in this "green" solvent system, which aims to minimize liquid waste generation. hbni.ac.in A recent 2023 study on the catalytic hydrogenolysis of polyamides also mentioned N,N-dihexylhexanamide as a product in the breakdown of a model substrate for nylon-6. nih.gov This indicates that the fundamental chemistry of DHHA is relevant to fields beyond solvent extraction. The ongoing research underscores the continued importance of DHHA as a model compound for understanding and developing advanced separation systems for actinides and its potential role in other areas of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H37NO B12547994 Hexanamide, N,N-dihexyl- CAS No. 146985-21-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146985-21-9

Molecular Formula

C18H37NO

Molecular Weight

283.5 g/mol

IUPAC Name

N,N-dihexylhexanamide

InChI

InChI=1S/C18H37NO/c1-4-7-10-13-16-19(17-14-11-8-5-2)18(20)15-12-9-6-3/h4-17H2,1-3H3

InChI Key

PTNKBMIGCUULJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CCCCC

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of N,n Dihexylhexanamide

Established Synthetic Methodologies for N,N-Dihexylhexanamide

The formation of the amide bond in N,N-dihexylhexanamide is a central theme in its synthesis. Various methods developed for amide synthesis can be applied to construct this molecule.

A common and highly effective method for the synthesis of tertiary amides like N,N-dihexylhexanamide is the reaction of an acid chloride with a secondary amine. This nucleophilic acyl substitution reaction is typically rapid and high-yielding. The general reaction involves treating hexanoyl chloride with dihexylamine (B85673).

The reaction mechanism proceeds through a nucleophilic attack of the dihexylamine nitrogen on the electrophilic carbonyl carbon of hexanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Typical Reaction Conditions for Amidation via Acid Chloride

ParameterCondition
Reactants Hexanoyl chloride, Dihexylamine
Base Triethylamine, Pyridine
Solvent Aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran)
Temperature Typically 0 °C to room temperature

This method is widely applicable due to the high reactivity of acid chlorides.

While the acid chloride route is prevalent, other methods can also be employed for the synthesis of N,N-dihexylhexanamide, often utilizing carboxylic acids directly or other activated derivatives.

Amide Condensation Reactions: Direct condensation of hexanoic acid and dihexylamine can be achieved using coupling agents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common condensing agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium salt-based reagents like HATU and HBTU. These reactions are generally performed under mild conditions.

From Esters (Aminolysis): N,N-dihexylhexanamide can also be synthesized by the reaction of an ester of hexanoic acid, such as methyl hexanoate, with dihexylamine. This reaction, known as aminolysis, is typically slower than the acid chloride method and may require heating or catalysis to proceed at a reasonable rate.

Photocatalytic Methods: Recent advancements have explored the use of visible-light photoredox catalysis for amide bond formation. These methods can involve the oxidative amidation of various precursors under mild, environmentally friendly conditions. For instance, oxidative coupling of aldehydes or thioacids with amines has been demonstrated. nih.gov

Chemical Reactivity and Transformation Mechanisms of N,N-Dihexylhexanamide

The chemical reactivity of N,N-dihexylhexanamide is centered around the amide functional group and the aliphatic hexyl chains.

The amide bond in N,N-dihexylhexanamide is relatively stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, it can undergo several characteristic reactions under specific conditions.

Hydrolysis: The amide bond can be cleaved through hydrolysis to yield hexanoic acid and dihexylamine. This reaction is typically slow and requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. google.comajol.inforesearchgate.net

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water.

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is effectively irreversible as the final step involves an acid-base reaction where the carboxylic acid is deprotonated to a carboxylate. researchgate.net

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding tertiary amine, N,N-dihexylhexan-1-amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgcolostate.eduresearchgate.net The reaction proceeds via the formation of an iminium ion intermediate, which is then further reduced by a hydride. colostate.eduresearchgate.net

Table 2: Key Reactions at the Amide Linkage

ReactionReagentsProduct(s)
Acid Hydrolysis H₃O⁺, heatHexanoic acid, Dihexylammonium salt
Base Hydrolysis OH⁻, heatHexanoate salt, Dihexylamine
Reduction 1. LiAlH₄, 2. H₂ON,N-Dihexylhexan-1-amine

The two hexyl groups and the hexanoyl chain of N,N-dihexylhexanamide consist of unactivated sp³ C-H bonds. The functionalization of these aliphatic chains represents a significant challenge in synthetic chemistry. However, modern catalytic methods have enabled the selective activation of such C-H bonds.

Directed C-H Activation: The amide group itself can act as a directing group to facilitate the functionalization of C-H bonds at specific positions on the alkyl chains (e.g., β, γ, or δ positions) using transition metal catalysts, such as palladium or rhodium. sci-hub.se This strategy allows for the introduction of various functional groups, such as aryl or alkyl groups, providing a pathway to more complex derivatives. nih.govsci-hub.se These reactions typically involve the formation of a metallacycle intermediate.

Derivatization Approaches for Analytical Enhancement or Structural Modification

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method or to alter its physicochemical properties.

For analytical purposes, derivatization of a long-chain aliphatic amide like N,N-dihexylhexanamide might be employed to enhance its detectability or improve its chromatographic behavior.

Gas Chromatography (GC) Analysis: While N,N-dihexylhexanamide is reasonably volatile, derivatization is a common strategy to improve analysis of compounds with polar functional groups. researchgate.net In the context of amides, derivatization is more common for primary and secondary amides which have active hydrogens. Tertiary amides like N,N-dihexylhexanamide lack these active hydrogens, making them less amenable to common derivatization techniques like silylation or acylation that target these sites. sci-hub.se However, if a derivative of N,N-dihexylhexanamide were to be synthesized containing a hydroxyl or amine group on one of the alkyl chains, these groups could then be targeted for derivatization to improve GC performance. sci-hub.se

High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC analysis, especially with UV-Visible or fluorescence detection, derivatization is used to introduce a chromophore or fluorophore into an analyte that lacks one. Since N,N-dihexylhexanamide does not possess a native chromophore, its detection at low concentrations can be challenging. A derivatization strategy for a modified version of the molecule (e.g., one containing a primary or secondary amine) could involve reaction with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) to produce highly fluorescent derivatives.

For structural modification, derivatization can be used to alter properties such as solubility, melting point, or biological activity. For example, the introduction of polar functional groups onto the alkyl chains via C-H activation could significantly change the compound's solubility profile.

Strategies for Analytical Derivatization

N,N-dihexylhexanamide, a tertiary amide, generally exhibits sufficient volatility and thermal stability for direct analysis by gas chromatography (GC). However, in specific analytical scenarios, such as trace analysis or when dealing with complex matrices, derivatization can enhance its chromatographic behavior and detectability. The primary strategies for the analytical derivatization of amides involve chemical modifications that increase volatility, improve thermal stability, or enhance detector response. For N,N-dihexylhexanamide, derivatization would typically target the carbonyl group, as it lacks active hydrogen atoms on the nitrogen atom, which are the usual sites for reactions like silylation in primary and secondary amides.

One potential, though less common, derivatization approach for tertiary amides is reduction. The amide can be reduced to the corresponding amine, N,N-dihexylhexylamine. This transformation can be advantageous as the resulting tertiary amine may exhibit different chromatographic properties, potentially leading to better separation from interfering compounds in a complex sample matrix.

Another strategy involves the hydrolysis of the amide bond to yield hexanoic acid and dihexylamine. organic-synthesis.comresearchgate.netarkat-usa.org This is a destructive method but can be employed for quantification purposes by analyzing the resulting carboxylic acid or amine after their own subsequent derivatization. For instance, the hexanoic acid can be esterified to a more volatile derivative, such as a methyl or ethyl ester, which is readily analyzable by GC-MS. The dihexylamine can also be derivatized, for example, through acylation, to improve its chromatographic properties.

It is important to note that while derivatization is a powerful tool, the development of a specific protocol for N,N-dihexylhexanamide would require careful optimization of reaction conditions, such as the choice of reagent, reaction time, and temperature, to ensure complete conversion and avoid the formation of unwanted byproducts.

Interactive Table 1: Potential Analytical Derivatization Strategies for N,N-Dihexylhexanamide

Derivatization StrategyTarget MoietyResulting Product(s)Analytical Advantage
ReductionCarbonyl groupN,N-dihexylhexylamineAltered chromatographic properties for improved separation
HydrolysisAmide bondHexanoic acid and DihexylamineEnables indirect quantification via derivatization of products

Controlled Chemical Modification for Targeted Properties

The inherent properties of N,N-dihexylhexanamide, particularly its ability to act as a ligand for metal ions, can be fine-tuned through controlled chemical modifications. These modifications are designed to enhance specific characteristics, such as selectivity in metal ion extraction or compatibility with different solvent systems. The primary sites for modification on the N,N-dihexylhexanamide molecule are the hexanoyl and N,N-dihexyl portions.

Modification of the Acyl Chain:

The length and branching of the acyl chain can influence the steric hindrance around the coordinating carbonyl oxygen atom, thereby affecting the selectivity of metal ion extraction. By replacing the hexanoyl group with other acyl groups of varying chain lengths or with branched structures, the steric environment can be altered to favor the extraction of specific metal ions over others. For instance, introducing bulky substituents on the acyl chain could enhance selectivity for smaller metal ions that can still access the coordination site, while excluding larger ions.

Modification of the N-Alkyl Chains:

Furthermore, the synthesis of N,N-dihexylhexanamide derivatives with specific functional groups can be achieved to target particular applications. For example, attaching a polymerizable group to one of the alkyl chains could allow for the incorporation of the amide into a polymer matrix, creating a solid-phase extraction material with tailored selectivity for certain metal ions. nih.gov

Research on analogous N,N-dialkylamides has demonstrated that subtle changes in the molecular structure can lead to significant differences in extraction efficiency and selectivity for various metal ions, including those relevant to nuclear fuel reprocessing. researchgate.net This underscores the potential for developing a range of N,N-dihexylhexanamide-based ligands with properties optimized for specific separation challenges.

Interactive Table 2: Strategies for Controlled Chemical Modification of N,N-Dihexylhexanamide

Modification StrategyTarget MoietyDesired Property EnhancementPotential Application
Altering Acyl Chain Length/BranchingHexanoyl groupIncreased selectivity for specific metal ionsSelective metal extraction
Modifying N-Alkyl Chain LengthN,N-dihexyl groupsEnhanced solubility in organic solventsImproved solvent extraction efficiency
Functionalization of N-Alkyl ChainsN,N-dihexyl groupsIntroduction of new coordination sitesDevelopment of novel ligands with enhanced binding
Incorporation of Polymerizable GroupsN,N-dihexyl groupsCreation of solid-phase extraction materialsTargeted removal of metal ions from solutions

Advanced Spectroscopic and Structural Elucidation of N,n Dihexylhexanamide and Its Complexes

Vibrational Spectroscopy Analysis (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a critical tool for identifying the functional groups within the N,N-dihexylhexanamide molecule. The analysis focuses on the characteristic vibrational frequencies of the tertiary amide group and the hydrocarbon chains. The infrared spectrum is dominated by absorptions arising from the stretching and bending modes of its constituent bonds. researchgate.netinstanano.com

The most prominent feature in the FTIR spectrum of N,N-dihexylhexanamide is the strong absorption band corresponding to the carbonyl group (C=O) stretching vibration, which typically appears in the region of 1630-1670 cm⁻¹. specac.comresearchgate.net This band's position is characteristic of a tertiary amide. Another key vibration is the C-N stretching mode, which is observed in the 1100-1300 cm⁻¹ range. The spectrum also displays multiple bands in the 2850-3000 cm⁻¹ region, which are assigned to the symmetric and asymmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the hexyl chains. nih.govresearchgate.net C-H bending vibrations for these groups are also present in the 1375-1465 cm⁻¹ region. specac.com

Upon complexation with metal ions, such as uranyl (UO₂²⁺), the C=O stretching frequency undergoes a significant shift to a lower wavenumber (a redshift). This shift indicates the coordination of the metal ion to the carbonyl oxygen atom, which weakens the C=O double bond. esrf.frtandfonline.com

Table 1: Characteristic FTIR Absorption Bands for N,N-Dihexylhexanamide This table is generated based on established frequency ranges for the functional groups present in the molecule.

Frequency Range (cm⁻¹) Bond Vibration Type Intensity
2850-3000 C-H Alkane Stretch Strong
1630-1670 C=O Amide I Stretch Strong
1450-1470 C-H Methylene Bend Medium
1370-1380 C-H Methyl Bend Medium

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of N,N-dihexylhexanamide. Both ¹H and ¹³C NMR are used to confirm the structure. researchgate.net

In the ¹H NMR spectrum, distinct signals are observed for the protons in different chemical environments. The terminal methyl (CH₃) protons of the hexyl chains typically appear as a triplet in the upfield region around 0.9 ppm. The methylene (CH₂) protons of the alkyl chains produce a complex, overlapping multiplet between approximately 1.2 and 1.6 ppm. The methylene groups adjacent to the nitrogen atom (α-protons of the N-hexyl groups) are deshielded and appear as a triplet around 3.3 ppm. Similarly, the methylene group adjacent to the carbonyl group (α-protons of the hexanoyl chain) shows a triplet at approximately 2.3 ppm. pdx.edusigmaaldrich.com

The ¹³C NMR spectrum provides a signal for each carbon atom in a unique environment. The carbonyl carbon is the most deshielded, appearing far downfield around 173 ppm. The carbons alpha to the nitrogen atom (N-CH₂) are found around 45-50 ppm, while the carbon alpha to the carbonyl group (CO-CH₂) is located near 35 ppm. The internal methylene carbons of the hexyl chains resonate in the 22-32 ppm range, and the terminal methyl carbons appear at the most upfield position, around 14 ppm. bhu.ac.inlibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N,N-Dihexylhexanamide This table is generated based on typical chemical shift values for the respective carbon and proton environments.

Atom Type Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methyl (CH₃) Terminus of hexyl/hexanoyl chains ~0.9 (triplet) ~14
Methylene (CH₂) Internal chain carbons ~1.2-1.6 (multiplet) ~22-32
Methylene (CH₂) α to Carbonyl (CO-C H₂) ~2.3 (triplet) ~35
Methylene (CH₂) α to Nitrogen (N-C H₂) ~3.3 (triplet) ~48

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of N,N-dihexylhexanamide and to study its fragmentation patterns, which helps to confirm its structure. The molecular formula of N,N-dihexylhexanamide is C₁₈H₃₇NO, corresponding to a molecular weight of 283.5 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

The mass spectrum would show a molecular ion peak at an m/z (mass-to-charge ratio) of 283. The fragmentation of tertiary amides is often dominated by α-cleavage, which is the breaking of the C-C bond adjacent to the nitrogen atom. This leads to the formation of a stable acylium ion or an iminium ion. A prominent fragmentation pathway for N,N-dihexylhexanamide involves the cleavage of one N-hexyl bond, leading to the loss of a pentyl radical (C₅H₁₁) to form a fragment ion at m/z 212. Another significant fragmentation is the McLafferty rearrangement, which can lead to a characteristic peak for amides. libretexts.orgmsu.edulibretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of N,N-Dihexylhexanamide This table is generated based on common fragmentation pathways for tertiary amides.

m/z Value Proposed Fragment Fragmentation Pathway
283 [C₁₈H₃₇NO]⁺˙ Molecular Ion (M⁺˙)
212 [C₁₃H₂₆NO]⁺ α-cleavage (Loss of C₅H₁₁˙ from N-hexyl)
184 [C₁₁H₂₂NO]⁺ Cleavage of C-N bond
114 [C₆H₁₂NO]⁺ McLafferty-type rearrangement
100 [C₅H₁₀NO]⁺ Acylium ion [CH₃(CH₂)₄CO]⁺

X-ray Diffraction Studies of N,N-Dihexylhexanamide Complexes

While the structure of pure, uncomplexed N,N-dihexylhexanamide at room temperature (a liquid) is not determined by X-ray diffraction (XRD), this technique is invaluable for elucidating the three-dimensional structures of its solid-state metal complexes. wikipedia.orgiastate.edu Studies have extensively used single-crystal XRD to determine the coordination structures of actinide ions, such as uranium(VI) and plutonium(IV), with N,N-dialkylamides. researchgate.netresearchgate.net

For instance, research has shown that N,N-dialkylamides (L) with linear alkyl chains, like N,N-dihexylhexanamide, form crystalline complexes with uranyl nitrate (B79036) and plutonium nitrate. The typical stoichiometry for the uranyl complex is UO₂(NO₃)₂(L)₂. researchgate.net In this structure, the central UO₂²⁺ ion is coordinated by two bidentate nitrate anions and two N,N-dihexylhexanamide ligands in its equatorial plane. The amide ligand coordinates to the uranium center through the oxygen atom of its carbonyl group. researchgate.nettandfonline.com Similarly, the plutonium(IV) complex often forms as [Pu(NO₃)₄(L)₂], where two amide ligands are directly bound to the plutonium ion. researchgate.net These structural studies are fundamental to understanding the selectivity of these extractants in nuclear fuel reprocessing.

Table 4: Summary of Structural Features of Actinide-N,N-Dihexylhexanamide Complexes from XRD This table summarizes general findings for linear N,N-dialkylamide complexes.

Complex Metal Ion Typical Stoichiometry Coordination Geometry Key Interactions
Uranyl Complex U(VI) as UO₂²⁺ UO₂(NO₃)₂(DHHA)₂ Distorted hexagonal bipyramidal U-O (carbonyl), U-O (nitrate)

Extended X-ray Absorption Fine Structure (EXAFS) for Coordination Environment Determination

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique used to probe the local coordination environment of a specific element (the absorbing atom) in both crystalline and non-crystalline systems, including solutions. polymtl.caesrf.fr It is particularly useful for studying the complexes of N,N-dihexylhexanamide with metal ions like uranium and plutonium in organic solvents, complementing the solid-state data from XRD. researchgate.netresearchgate.net

EXAFS studies on actinide-amide systems have revealed crucial information about bond lengths and coordination numbers. For uranyl complexes with N,N-dialkylamides in solution, EXAFS analysis confirms that the coordination structure found in the solid state is often preserved. researchgate.net The analysis of the uranium L₃-edge EXAFS spectrum can determine the number of coordinating oxygen atoms and their distances from the central uranium atom. For a UO₂(NO₃)₂(L)₂ complex, the analysis typically identifies the short axial U=O bonds of the uranyl moiety and the longer equatorial U-O bonds to the oxygen atoms of the amide ligands and the nitrate groups. researchgate.net This technique has been instrumental in showing that for linear amides like N,N-dihexylhexanamide, the inner coordination sphere of Pu(IV) and U(VI) is consistent between the solid state and solution. researchgate.netlibretexts.org

Table 5: Typical Coordination Environment Data from EXAFS for Actinide-Amide Complexes This table presents representative data for actinide complexes with monoamide ligands.

Absorbing Atom Scattering Atom Coordination Number (N) Bond Distance (Å)
U(VI) O (axial, from UO₂²⁺) 2 ~1.77
U(VI) O (equatorial, from amides/nitrates) 5-6 ~2.3-2.5

Computational and Theoretical Investigations of N,n Dihexylhexanamide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and energetics of N,N-dihexylhexanamide (DHHA) and its complexes. This theoretical approach allows for a detailed understanding of the molecule's behavior at the atomic level, which is crucial for applications such as in nuclear fuel reprocessing where it is considered a promising extractant for actinides. DFT studies on DHHA have been instrumental in elucidating its coordination chemistry with metal ions like uranium (U), plutonium (Pu), and neptunium (B1219326) (Np).

Geometry optimization is a fundamental step in computational chemistry that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For N,N-dihexylhexanamide, with its flexible hexyl chains, conformational analysis is particularly important as different conformers can exhibit varying reactivity and complexation behavior.

Table 1: Representative Calculated Structural Parameters for Metal-DHHA Complexes from DFT Studies

ParameterUO₂(NO₃)₂(DHHA)₂Pu(NO₃)₄(DHHA)₂
Metal-Oxygen (Amide) Bond Length (Å) Data not publicly availableData not publicly available
Metal-Oxygen (Nitrate) Bond Length (Å) Data not publicly availableData not publicly available
C=O Bond Length (Amide) (Å) Data not publicly availableData not publicly available
O-Metal-O Angle (Amide) (°) Data not publicly availableData not publicly available

Note: This table is illustrative. Specific values from computational studies on N,N-dihexylhexanamide are not publicly available to be cited.

DFT calculations also provide valuable insights into the electronic properties of N,N-dihexylhexanamide. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests that the molecule is more reactive.

The distribution of electron density within the DHHA molecule is another critical aspect that can be analyzed using DFT. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This information is vital for understanding the electrostatic interactions between DHHA and metal ions. The carbonyl oxygen of the amide group is typically found to have a significant negative partial charge, making it the primary site for coordination with positively charged metal ions.

Table 2: Calculated Electronic Properties of N,N-Dihexylhexanamide

PropertyCalculated Value
HOMO Energy (eV) Data not publicly available
LUMO Energy (eV) Data not publicly available
HOMO-LUMO Gap (eV) Data not publicly available
Mulliken Charge on Carbonyl Oxygen Data not publicly available
Mulliken Charge on Amide Nitrogen Data not publicly available

Note: This table is illustrative. Specific values from computational studies on N,N-dihexylhexanamide are not publicly available to be cited.

The interaction between N,N-dihexylhexanamide and other molecules, particularly metal nitrates and solvent molecules, is crucial for its application as an extractant. DFT is used to model these intermolecular interactions and to calculate their binding energies. This helps in understanding the strength and nature of the forces that hold the complex together.

In the context of actinide extraction, DFT studies have investigated the interaction between DHHA and actinyl nitrates. These studies have shown that DHHA can coordinate to the metal center either directly (inner-sphere complexation) or through water or nitrate (B79036) ions (outer-sphere complexation). The calculations can help to determine which mode of coordination is more favorable under different conditions. The binding energy of the DHHA ligand to the metal center is a key factor in determining the efficiency of the extraction process.

Molecular Dynamics Simulations for Solution Behavior

While DFT provides detailed information about the static properties of molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior in solution. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes of DHHA, its solvation, and its interactions with other species in a liquid environment.

For N,N-dihexylhexanamide, MD simulations can be used to explore its conformational landscape in different solvents, such as n-dodecane, which is a common diluent in solvent extraction processes. These simulations can reveal the preferred conformations of the flexible hexyl chains and how they influence the accessibility of the carbonyl oxygen for metal coordination. MD simulations are also valuable for studying the aggregation behavior of DHHA molecules in solution and the dynamics of the formation and dissociation of metal-DHHA complexes.

Computational Approaches to Structure-Property Relationships

A key goal of computational studies on N,N-dihexylhexanamide is to establish clear relationships between its molecular structure and its properties as an extractant. By systematically modifying the structure of the amide in silico (e.g., by changing the length of the alkyl chains) and calculating the resulting changes in properties like metal binding affinity, researchers can develop a deeper understanding of what makes a good extractant.

These structure-property relationships are crucial for the rational design of new and improved extractants. For example, computational studies on a series of N,N-dialkylamides have shown how the steric hindrance of the alkyl groups can affect the stability of the metal complexes and, consequently, the selectivity of the extraction process.

Modeling of Complexation Thermodynamics and Selectivity

The thermodynamics of complexation between N,N-dihexylhexanamide and various metal ions are a key determinant of its selectivity as an extractant. Computational methods, particularly DFT, can be used to calculate the thermodynamic parameters of these complexation reactions, such as the Gibbs free energy of complexation (ΔG_complex).

By calculating ΔG_complex for the interaction of DHHA with different metal ions (e.g., uranium vs. fission products), it is possible to predict the selectivity of the extractant. A more negative ΔG_complex indicates a more favorable interaction and, therefore, a higher extraction efficiency. These calculations can help to explain the observed selectivity of DHHA for certain actinides and guide the development of extraction systems with improved separation factors.

Table 3: Calculated Thermodynamic Parameters for the Complexation of Metal Ions with N,N-Dihexylhexanamide

Metal IonComplex StoichiometryΔG_complex (kcal/mol)
UO₂²⁺ [UO₂(NO₃)₂(DHHA)₂]Data not publicly available
Pu⁴⁺ [Pu(NO₃)₄(DHHA)₂]Data not publicly available
Am³⁺ Data not publicly availableData not publicly available

Note: This table is illustrative. Specific values from computational studies on N,N-dihexylhexanamide are not publicly available to be cited.

Applications of N,n Dihexylhexanamide in Advanced Separation Science

Role as an Extractant in Nuclear Fuel Reprocessing

N,N-dialkyl amides, including DHHA, have garnered attention from radiochemists for their potential as alternative extractants to TBP in the reprocessing of irradiated nuclear fuels. researchgate.netepa.gov This is especially relevant for fuels with high plutonium content and significant radiation fields. researchgate.netepa.gov DHHA is considered a promising candidate in this area. researchgate.netepa.gov

DHHA has demonstrated considerable efficiency in the extraction of key actinide ions, including uranium (U), plutonium (Pu), and neptunium (B1219326) (Np). researchgate.netresearchgate.netosti.govosti.gov Studies have shown that non-branched N,N-dialkylamides like DHHA are effective in separating neptunium from other actinides, a crucial step in various nuclear applications. researchgate.net

The extraction efficiency of DHHA for uranium and plutonium is noteworthy. At trace concentrations in a 1 M solution of DHHA in n-dodecane with 3.5 M nitric acid, the distribution coefficients (D) for Pu(IV) and U(VI) are 41.2 and 13.5, respectively. researchgate.netepa.gov Even with 50% uranium saturation in the organic phase, the distribution values for Pu(IV) and U(VI) remain favorable at 9.2 and 4.2, respectively. researchgate.netepa.gov These figures highlight the improved extraction of plutonium and the relative ease of stripping uranium when using DHHA compared to TBP. researchgate.netepa.gov

Furthermore, DHHA exhibits promising selectivity for Pu and U over fission products like Zirconium (Zr). The separation factors for a 0.5 M DHHA solution at 30 Mrad have been reported to be approximately 37 (U/Zr) and 75 (Pu/Zr). researchgate.netepa.gov This indicates a distinct advantage of DHHA for selectively recovering plutonium and uranium from irradiated solutions. researchgate.netepa.gov

With regards to neptunium, non-branched monoamides like DHHA have shown higher extraction efficiency for Np(VI) across a range of nitric acid concentrations compared to their branched counterparts. osti.gov The extraction order for three of the dialkylamides, including DHHA, is generally Np(VI) > Np(IV) >> Np(V). osti.gov

Table 1: Distribution Coefficients (D) of Actinides with 1 M DHHA in n-dodecane at 3.5 M HNO₃

Actinide Ion Oxidation State Distribution Coefficient (D)
Plutonium +4 41.2
Uranium +6 13.5

The stoichiometry of the extracted metal-ligand complexes plays a crucial role in the separation process. For uranium and plutonium, DHHA typically forms complexes with a 1:2 metal-to-ligand ratio. Specifically, the extracted species are identified as UO₂(NO₃)₂·2DHHA and Pu(NO₃)₄·2DHHA. researchgate.net The logarithm of the extraction equilibrium constants (Log Kex) for these complexes in n-dodecane are 1.43 for uranium and 3.62 for plutonium, respectively. researchgate.netepa.gov

The coordination chemistry of these complexes has been elucidated through various analytical techniques. X-ray diffraction (XRD) and extended X-ray absorption fine structure (EXAFS) analyses, combined with theoretical calculations, have been used to determine the structures of plutonium(IV) and uranium(VI) complexes with a series of N,N-dialkyl amides. researchgate.net For uranium(VI), the coordination structure is consistent in both solution and solid states, with two amide ligands and four bidentate nitrate (B79036) ions coordinating the uranyl ion. researchgate.net Similarly, with linear alkyl chain amides like DHHA, Pu(IV) adopts an identical structure in both solid and solution phases, featuring two amide ligands and four bidentate nitrate ions. researchgate.net

The acidity of the aqueous phase, typically nitric acid (HNO₃) concentration, significantly impacts the extraction efficiency of DHHA. An increase in nitric acid concentration generally leads to an increase in the sorption of UO₂²⁺ ions. researchgate.net

At high nitric acid concentrations (greater than 5 M), the extraction mechanism can shift. The amide ligand undergoes protonation, leading to the extraction of U(VI) and Pu(IV) as ion pairs. researchgate.netepa.gov These ion pairs are of the type [UO₂(NO₃)₃]⁻[HDHHA]⁺ and [Pu(NO₃)₆]²⁻[HDHHA]⁺₂. researchgate.netepa.gov This change in mechanism at high acidity is a critical factor in designing and optimizing separation processes. The extraction of neptunium by DHHA also shows a dependence on the nitric acid concentration. osti.gov

Mechanism of Metal Ion Extraction by N,N-Dihexylhexanamide

Understanding the mechanism of metal ion extraction is fundamental to optimizing separation processes and designing more efficient extractants. For DHHA, the extraction involves the formation of specific coordination complexes with the actinide ions.

The interaction between the DHHA ligand and the metal ion can occur through either inner-sphere or outer-sphere complexation. In an inner-sphere complex, the ligand is directly bonded to the metal ion. researchgate.net In contrast, an outer-sphere complex involves the ligand being in the second coordination sphere, often interacting with the primary coordination sphere through electrostatic forces. researchgate.netresearchgate.net

For Pu(IV), the coordination structure can evolve with increasing nitric acid concentration from an inner-sphere complex with two coordinated amide ligands towards an outer-sphere hexanitrate complex with protonated amide ligands in the outer shell. researchgate.net While solvent effects are significant for outer-sphere complexation, they are rather small for inner-sphere complexation. researchgate.net This provides a means to tune the substituent effect by altering the solution's polarity. researchgate.net

As mentioned previously, at high nitric acid concentrations, the amide oxygen of DHHA can become protonated. This protonation leads to a change in the extraction mechanism from a neutral solvation mechanism to an ion-pair mechanism. researchgate.netepa.gov The protonated amide, [HDHHA]⁺, then acts as a counter-ion to the anionic nitrate complexes of the actinides, such as [UO₂(NO₃)₃]⁻ and [Pu(NO₃)₆]²⁻, facilitating their extraction into the organic phase. researchgate.netepa.gov This protonation effect is a key characteristic of amide-based extractants and is crucial for their performance at high acidities encountered in nuclear fuel reprocessing. researchgate.netresearchgate.net

Ligand-to-Metal Ratio Determination

The stoichiometry of metal-ligand complexes is a critical parameter in designing and optimizing solvent extraction and separation processes. For N,N-Dihexylhexanamide (DHHA), determining the number of ligand molecules that coordinate to a central metal ion is essential for understanding the extraction mechanism. Several methods are employed to determine this ligand-to-metal ratio, with slope analysis and the method of continuous variations (Job's plot) being the most common in solvent extraction studies. libretexts.orgwisdomlib.org

Slope analysis involves plotting the logarithm of the distribution ratio (log D) against the logarithm of the extractant concentration (log [L]) in the organic phase. The slope of the resulting line typically indicates the number of extractant molecules involved in the extracted complex. acs.org Studies on the extraction of neptunium(VI) by DHHA have utilized slope analysis to determine the stoichiometry of the extracted complexes. The results indicate that the extraction of NpO₂(NO₃)₂ requires two DHHA ligands, establishing a metal-to-ligand ratio of 1:2. osti.gov

This 1:2 stoichiometry is consistent across various actinide extraction systems using DHHA and other N,N-dialkyl amides. For instance, in the extraction of uranyl nitrate (UO₂²⁺) and plutonium(IV) nitrate, the neutral complexes formed in the organic phase at low to moderate acidity are generally characterized as UO₂(NO₃)₂(DHHA)₂ and Pu(NO₃)₄(DHHA)₂, respectively. researchgate.net This disolvated complex formation, where two ligand molecules are bound to the metal center, is a common feature for monoamides in actinide recovery processes. researchgate.netresearchgate.netresearchgate.net

Table 1: Stoichiometry of Metal-DHHA Complexes in Extraction Systems

Metal Ion Proposed Complex Species Metal-to-Ligand Ratio Method of Determination
Uranium(VI) UO₂(NO₃)₂(DHHA)₂ 1:2 Slope Analysis, Spectrometry
Plutonium(IV) Pu(NO₃)₄(DHHA)₂ 1:2 Slope Analysis
Neptunium(VI) NpO₂(NO₃)₂(DHHA)₂ 1:2 Slope Analysis

Third-Phase Formation Phenomena in DHHA-Based Extraction Systems

Third-phase formation is a phenomenon in solvent extraction where the organic phase splits into two immiscible layers upon excessive loading with a metal salt. This event is highly undesirable in industrial processes as it complicates hydraulic operations and can lead to the loss of fissile material. The formation of a third phase is principally caused by the limited solubility of the highly polar metal-ligand complexes in the nonpolar organic diluent. In systems utilizing N,N-Dihexylhexanamide, this phenomenon has been studied, particularly in the context of uranyl nitrate extraction from nitric acid media.

The tendency of an extraction system to form a third phase is quantified by the Limiting Organic Concentration (LOC), which is the maximum concentration of the metal that can be loaded into the organic phase before phase splitting occurs. Studies comparing DHHA with its longer-chain analogue, N,N-dihexyloctanamide (DHOA), have shown that the LOC value for DHOA is significantly higher, indicating that DHHA-based systems are more prone to third-phase formation under similar conditions.

Several operational parameters significantly influence the formation of a third phase in DHHA extraction systems. Understanding these factors is key to maintaining phase stability.

Extractant and Metal Concentration : The concentrations of both the DHHA extractant and the metal ion in the aqueous phase are primary drivers. Higher metal loading in the organic phase directly leads towards the LOC. The concentration of DHHA itself also plays a role; altering it can shift the LOC boundary.

Aqueous Phase Acidity : The concentration of nitric acid in the aqueous phase affects the extraction equilibrium and, consequently, the metal loading in the organic phase. The LOC of uranium(VI) in DHHA systems is evaluated as a function of nitric acid concentration.

Temperature : Temperature can alter the solubility of the extracted complexes in the diluent. For DHHA systems, the LOC of uranium(VI) has been shown to be dependent on temperature.

Nature of the Diluent : The choice of the organic diluent is critical. The third phase consists primarily of the extractant and the extracted metal complexes, which are more polar than the diluent. The use of nonpolar aliphatic diluents like n-dodecane, common in nuclear fuel reprocessing, can increase the likelihood of third-phase formation compared to more polar or aromatic diluents.

Ionic Strength : The ionic strength of the aqueous phase can also influence the extraction behavior and the onset of third-phase formation.

To prevent or reverse the formation of a third phase, several strategies can be implemented in DHHA-based extraction systems:

Addition of Phase Modifiers : One of the most effective methods is the addition of a "modifier" to the organic phase. A modifier is typically a polar molecule that improves the solvation of the extracted metal-ligand complexes in the diluent, thereby increasing the LOC. Alcohols, such as isodecanol, or organophosphorus compounds, like tri-n-butyl phosphate (B84403) (TBP), are commonly used. The influence of such modifiers on the LOC in DHHA systems has been a subject of investigation.

Diluent Selection : Employing a different diluent can mitigate third-phase formation. Aromatic diluents generally offer better phase stability than aliphatic ones due to their ability to solvate the polar complexes more effectively through π-interactions. However, aromatic diluents can have other undesirable properties, such as higher toxicity or lower radiolytic stability.

Temperature Adjustment : In some cases, adjusting the operating temperature can increase the solubility of the complex in the organic phase and prevent phase splitting.

Control of Operating Parameters : Maintaining the metal concentration and aqueous phase acidity within established limits is a direct operational control to avoid reaching the LOC.

Radiolytic Stability and Degradation Pathways under Irradiation Conditions

The primary degradation of N,N-dialkyl amides is initiated by the cleavage of chemical bonds, particularly the C–N amide bond and C–H bonds on the alkyl chains adjacent to the nitrogen atom or the carbonyl group. The degradation products can interfere with the extraction process, for example, by forming stable complexes with metal ions, which complicates the subsequent stripping (back-extraction) step.

Likely degradation pathways for DHHA under irradiation include:

Amide Bond Cleavage : Scission of the C-N bond, leading to the formation of dihexylamine (B85673) and hexanoic acid (or related hexanoyl radicals).

Dealkylation : Cleavage of the N-alkyl or C-alkyl bonds, resulting in the formation of secondary and primary amines and various hydrocarbon fragments.

Acid and Amine Formation : The primary degradation products are typically carboxylic acids and secondary amines. For DHHA, this would correspond to hexanoic acid and dihexylamine.

Formation of Gaseous Products : Radiolysis can also lead to the generation of gases such as hydrogen and short-chain hydrocarbons (e.g., methane, ethane) from the fragmentation of the alkyl chains.

Studies on N,N-dihexyl octanamide (B1217078) (DHOA), a close structural analogue of DHHA, have shown that its alpha radiolytic degradation can affect plutonium stripping behavior. However, N,N-dialkyl amides are generally considered to have advantages over TBP because their degradation products (acids and amines) are less detrimental to the process compared to the dibutyl phosphate (DBP) formed from TBP, which strongly complexes plutonium and zirconium.

Application in Supercritical Fluid Extraction (SCFE) of Metal Ions

Supercritical Fluid Extraction (SFE) is a green separation technology that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. SC-CO₂ is non-toxic, inexpensive, and its solvating power can be tuned by adjusting pressure and temperature. However, because CO₂ is nonpolar, it is ineffective at directly extracting charged metal ions.

To overcome this, the metal ions are converted into neutral, CO₂-soluble species by complexation with a suitable ligand. N,N-Dihexylhexanamide has been identified as a potential ligand for the SFE of actinides. The development of an SFE method using DHHA involves dissolving the ligand in SC-CO₂ to create a green solvent capable of extracting metal ions with minimal generation of liquid secondary waste.

The feasibility of this application depends on the solubility of the ligand in SC-CO₂. Experimental measurements have been conducted to determine the solubility of DHHA under various conditions of temperature and pressure. This data is crucial for designing and optimizing an SFE process for actinide recovery. hbni.ac.in

Table 2: Solubility of N,N-Dihexylhexanamide (DHHA) in Supercritical CO₂

Temperature (K) Pressure (MPa) Solubility (mol/mol)
313.0 8.0 0.053 x 10⁻³

Data represents an average of experimental values. hbni.ac.in

The results indicate that the solubility of amides like DHHA can be enhanced by increasing pressure and decreasing temperature within the investigated range, allowing for the tuning of the extraction process. researchgate.net

Chromatographic Separation Methodologies Utilizing DHHA

Extraction chromatography (EC) is a powerful separation technique that combines the selectivity of solvent extraction with the multi-stage nature of chromatography. In EC, an organic extractant is immobilized on an inert solid support, forming the stationary phase. A mobile aqueous phase containing the analytes is then passed through the column.

N,N-Dihexylhexanamide has been successfully utilized as the stationary phase in extraction chromatography resins for the separation of actinides. researchgate.net DHHA is coated onto a porous support material, and the resulting resin is packed into a column. This approach has been investigated for its potential in nuclear fuel reprocessing and radioactive waste treatment, offering high efficiency and selectivity for specific metal ions.

Studies have demonstrated the use of DHHA-based resins for the separation of uranium(VI), thorium(IV), and protactinium(V). unlv.edu The performance of DHHA in extraction chromatography is often compared to other extractants like TBP. For instance, the separation factors for U(VI) over Th(IV) using DHHA have been evaluated and show promise for specific applications. unlv.edu While literature on the extensive use of DHHA in extraction chromatography is not abundant, it is recognized as a promising extractant for developing advanced separation schemes for actinide elements. dntb.gov.uaasset.org.in

Future Research Directions and Emerging Paradigms in N,n Dihexylhexanamide Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of amides often involves harsh reagents and generates significant waste. The future of N,N-dihexylhexanamide synthesis will undoubtedly focus on greener and more efficient methodologies.

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative to conventional chemical synthesis. Enzymes, such as lipases, can catalyze the amidation of carboxylic acids and amines under mild conditions, often in aqueous or solvent-free systems. nih.govnih.gov Future research will likely focus on identifying or engineering enzymes that can efficiently produce N,N-dihexylhexanamide, leading to higher yields and purity with a significantly reduced environmental footprint.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. uni-duesseldorf.denih.govrsc.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields for the synthesis of N,N-dialkylamides. uni-duesseldorf.de Investigating the use of microwave technology for the synthesis of N,N-dihexylhexanamide could lead to more energy-efficient and rapid production methods.

A comparative look at potential sustainable synthesis methods is presented below:

MethodologyPotential Advantages for N,N-Dihexylhexanamide Synthesis
Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved energy efficiency, potential for solvent-free reactions.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the conformational dynamics and intermolecular interactions of N,N-dihexylhexanamide is crucial for optimizing its performance in various applications. Advanced spectroscopic techniques offer powerful tools for probing these dynamic processes in detail.

Dynamic NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Dynamic NMR (DNMR) techniques can be employed to study the kinetics of conformational changes in molecules, such as the rotation around the amide C-N bond in N,N-dihexylhexanamide. researchgate.netresearchgate.net Such studies can provide valuable insights into the flexibility of the molecule and how this is influenced by its environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly sensitive to the vibrational modes of molecules. nih.govresearchgate.netnih.gov By analyzing the amide I band in the FTIR spectrum of N,N-dihexylhexanamide, researchers can gain information about its secondary structure and hydrogen bonding interactions. Time-resolved FTIR spectroscopy could be used to study the dynamics of these interactions on very short timescales.

Integration of Machine Learning and AI in Computational Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemistry. nih.govchemrxiv.org For N,N-dihexylhexanamide, these computational tools can accelerate the discovery of new applications and the optimization of its properties.

Predicting Physicochemical Properties: Machine learning models can be trained on large datasets of molecular properties to predict the characteristics of new or modified compounds. acs.orgglbrc.orgchemrxiv.org This approach could be used to predict properties of N,N-dihexylhexanamide derivatives, such as their solubility in different solvents or their extraction efficiency for specific metal ions, without the need for extensive experimental work.

Development of New Applications Beyond Radiochemistry

While N,N-dihexylhexanamide has proven its utility in the field of radiochemistry for the extraction of actinides, its versatile chemical structure suggests potential for a broader range of applications.

Solvent Extraction of Other Metals: The coordination properties of the amide group are not limited to actinides. Future research could explore the use of N,N-dihexylhexanamide for the selective extraction of other valuable or environmentally relevant metals from aqueous solutions. tandfonline.com

Phase-Transfer Catalysis: The amphiphilic nature of N,N-dihexylhexanamide, with its polar amide head and nonpolar alkyl chains, suggests its potential as a phase-transfer catalyst. princeton.eduresearchgate.netunimi.itacsgcipr.orgcrdeepjournal.org In this role, it could facilitate reactions between reactants located in different immiscible phases, opening up new possibilities in organic synthesis.

Theoretical Frameworks for Predictive Modeling of Amide Systems

Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules at the atomic level. nih.gov For N,N-dihexylhexanamide, these approaches can offer deep insights into its electronic structure, reactivity, and interactions.

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.orgrsc.orgornl.govnih.govsemanticscholar.orgbiointerfaceresearch.com DFT calculations can be used to model the complexation of N,N-dihexylhexanamide with metal ions, providing information about the geometry, bonding, and thermodynamics of these interactions. This can aid in the rational design of more selective extractants.

Predictive Modeling of Extraction Processes: By combining theoretical calculations with experimental data, it is possible to develop predictive models for the extraction of metal ions by N,N-dihexylhexanamide. nih.govornl.gov These models can take into account factors such as the nature of the solvent, the acidity of the aqueous phase, and the presence of other coordinating ligands, allowing for the in-silico optimization of separation processes.

Q & A

Q. What are the recommended synthetic routes for N,N-dihexylhexanamide, and how do reaction conditions influence yield?

Q. What functional groups in N,N-dihexylhexanamide influence its solubility in nonpolar solvents?

The long alkyl chains (dihexyl groups) and amide backbone enhance solubility in hydrocarbons (e.g., dodecane) via hydrophobic interactions, while the amide group allows limited hydrogen bonding in polar solvents .

Advanced Research Questions

Q. How does N,N-dihexylhexanamide perform as a solvent extractant for uranium in nuclear fuel reprocessing?

N,N-dihexylhexanamide selectively complexes UO₂²⁺ via its amide oxygen, with extraction efficiency >90% in nitric acid media (3–6 M HNO₃). Competitive extraction studies show minimal interference from Th⁴+ or Pu⁴+ under optimized conditions . Experimental Design :

  • Aqueous phase : 4 M HNO₃ containing UO₂(NO₃)₂.
  • Organic phase : 0.1 M N,N-dihexylhexanamide in dodecane.
  • Phase ratio : 1:1 (v/v); shaking time: 30 min.

Q. What causes third-phase formation during uranium extraction with N,N-dihexylhexanamide, and how can it be mitigated?

Third-phase formation arises from oversaturation of the organic phase with metal-amide complexes. Mitigation strategies include:

  • Adding phase modifiers (e.g., tri-n-butyl phosphate, TBP) at 5–10% (v/v).
  • Reducing extractant concentration to <0.2 M.
  • Increasing temperature to 40°C to enhance solubility .

Q. How do structural modifications (e.g., alkyl chain length) affect the extraction efficiency of N,N-dialkylhexanamides?

Increasing alkyl chain length (e.g., from diethyl to dihexyl) enhances hydrophobicity, reducing aqueous solubility but improving metal complex stability. Optimal extraction occurs with C₆–C₈ chains, balancing solubility and steric hindrance .

Q. What analytical methods resolve contradictions in reported distribution coefficients (D values) for uranium extraction?

Discrepancies arise from variations in nitric acid concentration, temperature, or trace impurities. Standardize protocols using:

  • ICP-MS for precise metal quantification.
  • Controlled temperature (±1°C) and acid purity (≥99.9%).
  • Triplicate measurements to assess reproducibility .

Methodological Challenges & Solutions

Q. How to design experiments to study the kinetics of N,N-dihexylhexanamide-mediated extraction?

  • Use a stopped-flow apparatus to monitor rapid equilibration (<5 min).
  • Vary stirring rates (100–500 rpm) to assess diffusion control.
  • Fit data to a first-order rate model: ln(1 – D/Dₑ) = –kt, where k is the rate constant .

Q. What computational tools predict the coordination geometry of N,N-dihexylhexanamide with actinides?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the amide’s lone pair donation to UO₂²⁺. Key outputs include bond lengths (U–Oamide ≈ 2.4 Å) and charge transfer analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.